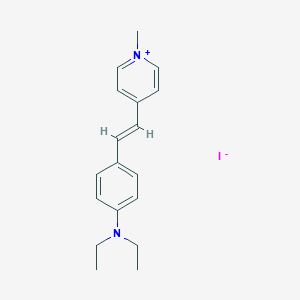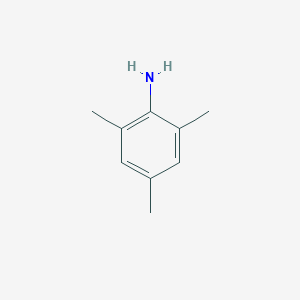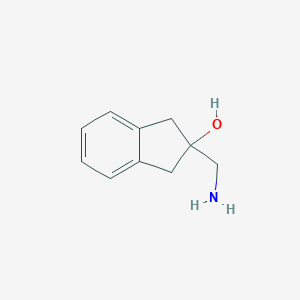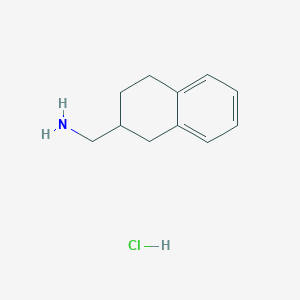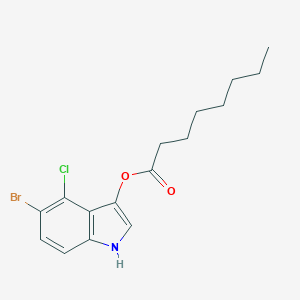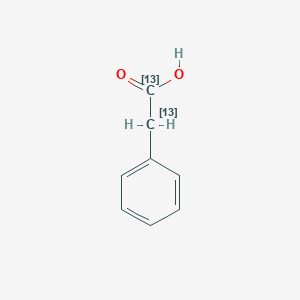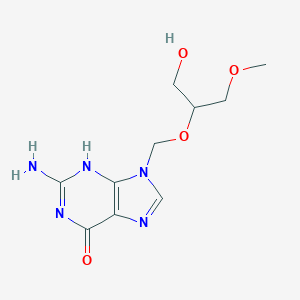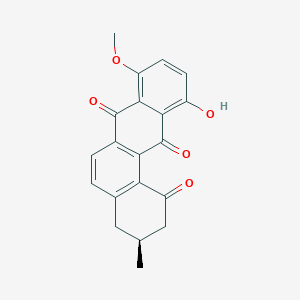
Hatomarubigin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hatomarubigin B is a natural product derived from Streptomyces bacteria. It is a member of the rubromycin family of antibiotics and has been found to possess antitumor and antiviral properties.
科学的研究の応用
Synthesis and Chemical Structure
- Hatomarubigin B, part of the angucycline family, has been synthesized in various forms. One study outlines the synthesis of Hatomarubigin B and C, emphasizing the key steps in constructing the benz[a]anthraquinone skeleton of these molecules (Caygill, Larsen, & McFarlane, 1997).
- Another study achieved the first total synthesis of (+)-hatomarubigin B, using a tetra-O-acetyl diborate promoted Diels-Alder reaction, illustrating the complex chemistry involved in its formation (Caygill, Larsen, & Brooker, 2001).
Biosynthesis and Genetic Studies
- Research into the gene cluster responsible for hatomarubigin biosynthesis in Streptomyces sp. strain 2238-SVT4 reveals the involvement of multiple genes. This study identified a cluster consisting of 30 open reading frames, providing insights into the genetic basis of hatomarubigin biosynthesis (Kawasaki et al., 2010).
- Functional analysis of hatomarubigin biosynthesis genes through heterologous expression further expands our understanding of its genetic regulation and has even led to the discovery of new hatomarubigin variants (Izawa, Kimata, Maeda, Kawasaki, & Hayakawa, 2013).
Biological Activities
- Hatomarubigin B, as part of a complex of isotetracenone group antibiotics, was found to enhance the cytotoxicity against multidrug-resistant tumor cells. This highlights its potential application in cancer therapy, particularly in overcoming drug resistance (Hayakawa, Ha, Kim, Furihata, & Seto, 1991).
特性
CAS番号 |
139501-91-0 |
|---|---|
製品名 |
Hatomarubigin B |
分子式 |
C20H16O5 |
分子量 |
336.3 g/mol |
IUPAC名 |
(3S)-11-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C20H16O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,21H,7-8H2,1-2H3/t9-/m0/s1 |
InChIキー |
IAWMODONDSIOEK-VIFPVBQESA-N |
異性体SMILES |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC |
SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC |
正規SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC |
その他のCAS番号 |
139501-91-0 |
同義語 |
hatomarubigin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



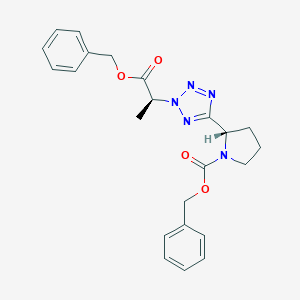
![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)
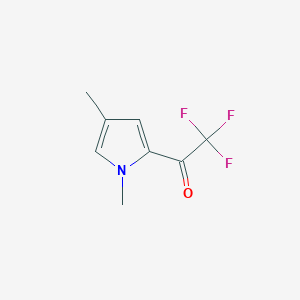

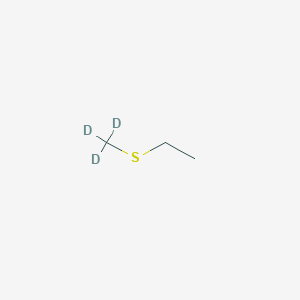
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
